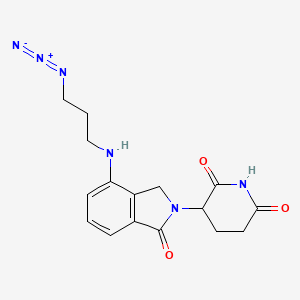
Lenalidomide 4'-alkyl-C3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide 4’-alkyl-C3-azide is a chemically modified derivative of lenalidomide, an immunomodulatory drug. This compound is specifically designed for use in click chemistry and the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Lenalidomide 4’-alkyl-C3-azide involves the chemical modification of lenalidomide. The process typically includes the introduction of an azide group to the lenalidomide molecule. This is achieved through a series of chemical reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .
Industrial Production Methods: Industrial production of Lenalidomide 4’-alkyl-C3-azide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development purposes. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide 4’-alkyl-C3-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules such as PROTACs .
Common Reagents and Conditions:
CuAAC Reaction: Copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC Reaction: Molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups, without the need for a catalyst.
Major Products: The major products formed from these reactions are conjugates of Lenalidomide 4’-alkyl-C3-azide with various target molecules, which can be used in the development of PROTACs and other bioactive compounds .
Aplicaciones Científicas De Investigación
Lenalidomide 4’-alkyl-C3-azide has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for biochemical studies.
Mecanismo De Acción
The mechanism of action of Lenalidomide 4’-alkyl-C3-azide involves its role as a ligand for the ubiquitin E3 ligase cereblon (CRBN). This interaction facilitates the degradation of target proteins through the proteasome pathway. The azide group in the compound allows it to undergo click chemistry reactions, enabling the conjugation of various molecules for targeted protein degradation .
Comparación Con Compuestos Similares
Lenalidomide 4’-alkyl-C3-azide is unique due to its azide group, which allows for efficient click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory properties but with significant side effects.
Pomalidomide: Another derivative with improved potency and reduced side effects compared to thalidomide.
Lenalidomide: The base compound from which Lenalidomide 4’-alkyl-C3-azide is derived, known for its use in treating multiple myeloma and myelodysplastic syndromes
These compounds share similar mechanisms of action but differ in their chemical modifications and specific applications.
Propiedades
Fórmula molecular |
C16H18N6O3 |
|---|---|
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |
Clave InChI |
BUOALKMQQKQMCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















